molecular formula C20H35NO8 B611256 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 1802913-21-8

3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No. B611256
CAS RN: 1802913-21-8
M. Wt: 417.5
InChI Key: PSNKSDUNMXNXDE-OWOJBTEDSA-N
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Description

TCO-PEG4-acid is a non-activated PEG derivative containing a TCO moiety and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media and this reagent can be used to derivatize amine-containing molecules through a stable amide bond in the presence of activators (e.g. EDC, or HATU) .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of similar complex compounds, such as 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, involves processes like simultaneous esterification and selective hydrolysis (Mi, 2006).
  • Another study on 3-ethoxycyclobutanones demonstrates the synthesis of highly oxygenated cyclohexanone derivatives using formal [4+2] cycloadducts (Matsuo, Negishi, & Ishibashi, 2009).

Chemical Reactions and Properties

  • Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene explores the preparation and reactions of these compounds, which may be relevant to the study of similar complex molecules (Volle & Schlosser, 2002).
  • A study on 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid discusses the synthesis and reactions of this compound, shedding light on the behavior of similar ethoxy-substituted molecules (Shi, Xu, & Xu, 1991).

Applications in Medicinal Chemistry

  • The synthesis of complex compounds like (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, which are used in developing potent PPARγ agonists, indicates the potential pharmaceutical applications of similar compounds (Reynolds & Hermitage, 2001).

Complex Molecule Synthesis

  • The development of new O,N,O-tridentate ligands capable of forming metal complexes, as seen in the study of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids, highlights the versatility of ethoxy-substituted compounds in synthesizing complex molecules (Kudyakova, Goryaeva, Burgart, Saloutin, & Slepukhin, 2009).

properties

IUPAC Name

3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNKSDUNMXNXDE-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145708536

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

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